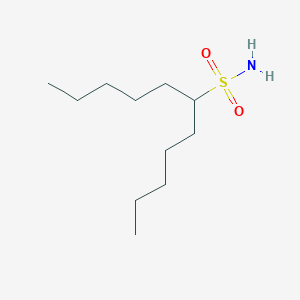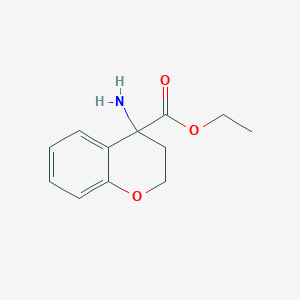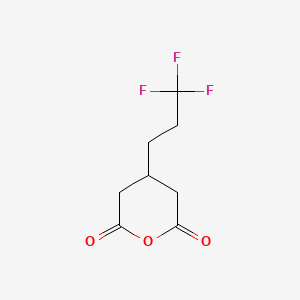
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is a chemical compound with the molecular formula C8H9F3O3 It is characterized by the presence of a trifluoropropyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione typically involves the reaction of a suitable precursor with trifluoropropyl reagents under controlled conditions. One common method is the reaction of 3,3,3-trifluoropropyl bromide with a dihydropyran derivative in the presence of a base, followed by oxidation to form the oxane-2,6-dione structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxane-2,6-dione to its corresponding alcohol or other reduced forms.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane-2,6-dione structure can participate in various chemical reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 4-(3,3,3-Trifluoropropyl)oxane-2,5-dione
- 4-(3,3,3-Trifluoropropyl)oxane-2,4-dione
- 4-(3,3,3-Trifluoropropyl)oxane-2,3-dione
Comparison: 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione is unique due to the position of the oxane ring and the trifluoropropyl group. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H9F3O3 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
4-(3,3,3-trifluoropropyl)oxane-2,6-dione |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)2-1-5-3-6(12)14-7(13)4-5/h5H,1-4H2 |
InChI Key |
OLIWRRIOQAWQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



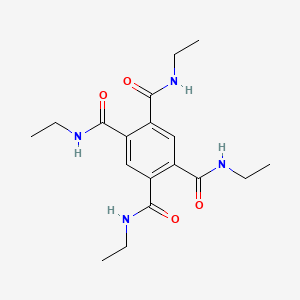


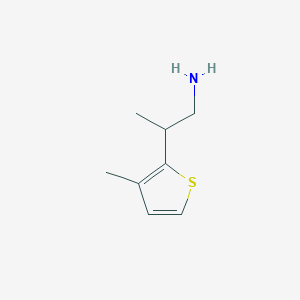

![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
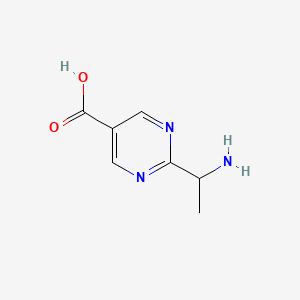
![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
